molecular formula C22H22N2O3S B2795523 4-(benzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine CAS No. 1797629-90-3

4-(benzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine

Cat. No.: B2795523
CAS No.: 1797629-90-3
M. Wt: 394.49
InChI Key: HDQVMRUXQCERGG-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine (CAS 1797629-90-3) is a chemical compound with a molecular formula of C22H22N2O3S and a molecular weight of 394.49 g/mol . This molecule is a piperidine derivative, a heterocyclic scaffold that is among the most significant structural components in FDA-approved pharmaceuticals, highlighting its potential relevance in medicinal chemistry research . The structure incorporates a benzenesulfonyl group and is further functionalized with a benzoyl moiety linked to a pyrrole ring. Pyrroles are five-membered heterocyclic compounds found in numerous natural products and biologically active molecules, making them a versatile scaffold in biological and pharmaceutical research . The specific molecular architecture of this compound suggests its primary application as a valuable building block or intermediate in organic synthesis and drug discovery efforts. It is utilized by researchers in the development of novel chemical entities, particularly for screening and investigating structure-activity relationships (SAR) . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . It is available for procurement in various quantities to suit laboratory-scale needs .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-22(18-8-10-19(11-9-18)23-14-4-5-15-23)24-16-12-21(13-17-24)28(26,27)20-6-2-1-3-7-20/h1-11,14-15,21H,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQVMRUXQCERGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(benzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple heterocyclic structures, primarily a piperidine ring, a benzenesulfonyl group, and a pyrrole moiety, which allows for various interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 356.44 g/mol
  • Functional Groups :
    • Piperidine ring
    • Benzenesulfonyl group
    • Pyrrole-derived benzoyl moiety

This structural complexity enables the compound to engage in various biochemical interactions, which are essential for its pharmacological effects.

The mechanism of action for this compound is hypothesized based on its structural components. It is believed to interact with specific enzymes and receptors, modulating their activities. Preliminary studies suggest that it may exhibit:

  • Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting enzymes, which could be relevant for therapeutic applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example, derivatives containing piperidine and sulfonamide groups have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The sulfonamide group is associated with enzyme inhibition, particularly:

  • Acetylcholinesterase Inhibition : This is crucial for potential applications in treating neurodegenerative diseases.
  • Urease Inhibition : Compounds similar to this have shown strong inhibitory effects on urease, indicating potential use in managing urinary infections .

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer activity. Similar benzoylpiperidine derivatives have been reported to inhibit the growth of various cancer cell lines, including breast and colorectal cancers, with IC50 values indicating significant potency .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyCompoundActivityIC50 Value
Sulfonamide derivativesAntibacterial against E. coli10 µg/mL
Benzoylpiperidine analogsAnticancer (MCF-7 cells)7.9 µM
Piperidine derivativesAcetylcholinesterase inhibition2.14 µM

These findings suggest that the compound's structural features may confer similar biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features, molecular formulas, and molecular weights of the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications or Features
4-(Benzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine (Target) Benzenesulfonyl, pyrrole-benzoyl C22H20N2O3S ~400.47 Potential H3 antagonism (inferred)
4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine () Methoxyphenyl-pyrazole C15H19N3O 257.33 Not specified; pyrazole scaffold
1-[4-(1H-Imidazol-1-yl)benzoyl]-4-(1-oxohexyl)piperidine () Imidazole-benzoyl, oxohexyl C21H25N3O2 ~363.45 Antiarrhythmic activity
4-(1H-Indol-3-yl)-1-[2-((methylsulphonyl)amino)benzoyl]piperidine () Indole, methylsulfonyl aminobenzoyl C21H23N3O3S ~397.49 Structural bulk (indole)
4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]-1-(3-(trifluoromethyl)benzenesulfonyl)piperidine () Naphthyl-pyrazole, trifluoromethylbenzenesulfonyl C25H22F3N3O2S 485.52 Enhanced metabolic stability (CF3)

Functional and Pharmacological Differences

Heterocyclic Substituents
  • Pyrrole vs.
  • Indole (): The indole moiety introduces greater steric bulk and aromaticity compared to pyrrole, which may hinder binding to compact active sites .
Sulfonyl Group Variations
  • Benzenesulfonyl (Target) vs. Trifluoromethylbenzenesulfonyl (): The trifluoromethyl group in enhances electron-withdrawing effects, improving metabolic stability and possibly blood-brain barrier penetration .
Pharmacological Implications
  • Neurological Applications (): Piperidine derivatives with heterocyclic benzoyl groups (e.g., pyrrole, imidazole) are linked to histamine H3 receptor antagonism, suggesting the target may share this activity .
  • Antiarrhythmic Activity (): Imidazole-containing analogs demonstrate sodium channel modulation, but the target’s pyrrole group may alter this profile .

Physicochemical Properties

  • Lipophilicity: The naphthyl group in increases hydrophobicity (logP ~4.5), whereas the target’s benzenesulfonyl and pyrrole-benzoyl groups balance lipophilicity (estimated logP ~3.2).
  • Solubility: The methoxyphenyl group in improves solubility compared to the target’s unsubstituted benzene rings .

Research Findings and Trends

  • Antiarrhythmic Limitations: While imidazole derivatives () show efficacy, the target’s pyrrole may reduce sodium channel affinity .
  • Metabolic Stability: Trifluoromethyl and sulfonamide groups () highlight strategies to enhance half-life, which the target could adopt via further derivatization .

Q & A

What are the standard synthetic protocols for 4-(benzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine, and how can reaction conditions be optimized for higher yields?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step organic reactions, including sulfonylation and acylation. A common approach uses 4-formylbenzenesulfonyl chloride reacted with 4-(1H-pyrrol-1-yl)piperidine derivatives under controlled conditions (temperature: 0–5°C, solvent: dichloromethane) . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity. Optimization strategies include:

  • Temperature control : Lower temperatures minimize side reactions during sulfonylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .
  • Catalysts : Palladium-based catalysts improve efficiency in nitrile or aryl coupling steps .
    Yield improvements (from ~60% to >85%) are achievable by adjusting stoichiometry and reaction time .

What analytical techniques are essential for confirming the structure and purity of this compound?

Level : Basic
Methodological Answer :
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent patterns (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, pyrrole protons at δ 6.2–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ m/z 437.12) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: ~1.76 Å) and piperidine chair conformations .
  • HPLC : Purity >98% is validated using reverse-phase C18 columns (acetonitrile/water mobile phase) .

How can researchers resolve discrepancies in reported biological activities across studies?

Level : Advanced
Methodological Answer :
Discrepancies often arise from variations in assay conditions or target selectivity. Strategies include:

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and radiometric methods .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values under standardized pH and temperature conditions .
  • Structural analogs comparison : Compare with derivatives (e.g., 4-phenylmethanesulfonyl analogs) to isolate substituent-specific effects .
    For example, conflicting IC50_{50} values for kinase inhibition may reflect differences in ATP concentrations (1 mM vs. 10 µM) .

What computational methods are recommended for predicting target interactions and reactivity?

Level : Advanced
Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to proteins (e.g., carbonic anhydrase IX) using flexible ligand sampling and AMBER force fields .
  • Density Functional Theory (DFT) : Calculate charge distribution (e.g., sulfonyl group’s electrophilicity) and reaction pathways (ΔG‡ for hydrolysis) .
  • MD Simulations : Assess stability in lipid bilayers (NAMD, 100 ns trajectories) to predict membrane permeability .
    These methods help prioritize synthetic targets by identifying key interactions (e.g., hydrogen bonds with His94 in carbonic anhydrase) .

How does modifying the sulfonyl or benzoyl groups impact pharmacological activity compared to analogs?

Level : Advanced
Methodological Answer :
Structure-activity relationship (SAR) studies reveal:

Modification Biological Impact Reference
Benzenesulfonyl → TosylReduced kinase inhibition (ΔIC50_{50} +2 µM)
Benzoyl → NicotinoylEnhanced CNS penetration (logP: 2.1 → 1.8)
Pyrrole → ImidazoleIncreased cytotoxicity (EC50_{50} ↓30%)
Methodological steps:
  • Parallel synthesis : Generate analogs with systematic substituent variations.
  • Free-Wilson analysis : Quantify group contributions to activity .

What strategies mitigate stability issues during in vitro assays?

Level : Advanced
Methodological Answer :
Instability in aqueous buffers (pH 7.4) may arise from sulfonyl group hydrolysis. Mitigation approaches include:

  • Prodrug design : Mask sulfonyl as ester derivatives (e.g., methyl ester) to enhance stability .
  • Buffer additives : Use 0.1% BSA to reduce nonspecific binding .
  • Low-temperature storage : Store stock solutions in DMSO at -80°C to prevent degradation .
    Stability is monitored via LC-MS over 24-hour incubation .

How can researchers design experiments to elucidate the compound’s mechanism of action?

Level : Advanced
Methodological Answer :

  • Pull-down assays : Use biotinylated derivatives to isolate target proteins from cell lysates .
  • Kinetic studies : Measure time-dependent inhibition (e.g., kinact_{inact}/KI_I for irreversible binding) .
  • CRISPR/Cas9 knockouts : Validate target dependency in isogenic cell lines (e.g., carbonic anhydrase IX KO) .
    Data integration with transcriptomics (RNA-seq) identifies off-target effects .

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